An In-Depth Technical Guide to 4-(Benzenesulfonyl)phenol (CAS 7402-69-9)
An In-Depth Technical Guide to 4-(Benzenesulfonyl)phenol (CAS 7402-69-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Benzenesulfonyl)phenol, a versatile organic compound with significant potential in organic synthesis and medicinal chemistry. The document delves into its chemical and physical properties, outlines detailed synthetic protocols, and explores its analytical characterization. Furthermore, this guide discusses the established and potential applications of 4-(Benzenesulfonyl)phenol, particularly within the realm of drug discovery and development, supported by an understanding of the biological significance of the diaryl sulfone motif. Safety and handling protocols are also addressed to ensure its responsible use in a laboratory setting.
Introduction: The Scientific Merit of 4-(Benzenesulfonyl)phenol
4-(Benzenesulfonyl)phenol, also known as 4-hydroxydiphenyl sulfone, is an aromatic organic compound characterized by a phenol group linked to a phenyl group through a sulfonyl bridge.[1] This unique structural arrangement, containing both a hydrogen bond donor (the phenolic hydroxyl group) and a strong electron-withdrawing sulfonyl group, imparts a distinct reactivity profile, making it a valuable intermediate in various chemical transformations. The diaryl sulfone moiety is a well-recognized pharmacophore present in numerous therapeutic agents, exhibiting a broad spectrum of biological activities.[2][3] Consequently, 4-(Benzenesulfonyl)phenol serves as a critical building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this compound.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of 4-(Benzenesulfonyl)phenol is fundamental to its application and handling.
General Properties
| Property | Value | Source |
| CAS Number | 7402-69-9 | [1] |
| Molecular Formula | C₁₂H₁₀O₃S | [1] |
| Molecular Weight | 234.27 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] | [4] |
Structural Analysis
The structure of 4-(Benzenesulfonyl)phenol features a central sulfonyl group connecting a phenyl ring and a 4-hydroxyphenyl ring. The geometry around the sulfur atom is tetrahedral. The presence of the electron-withdrawing sulfonyl group influences the electron density of both aromatic rings and the acidity of the phenolic proton.
Synthesis of 4-(Benzenesulfonyl)phenol: A Step-by-Step Protocol
The synthesis of 4-(Benzenesulfonyl)phenol is most commonly achieved via a Friedel-Crafts sulfonylation reaction. This electrophilic aromatic substitution involves the reaction of phenol with benzenesulfonyl chloride in the presence of a Lewis acid catalyst.
Underlying Principles of the Synthesis
The Friedel-Crafts sulfonylation of phenol presents a classic example of electrophilic aromatic substitution. However, the phenolic hydroxyl group is an activating, ortho-, para-directing group, which can also coordinate with the Lewis acid catalyst, potentially deactivating the ring.[5][6] Careful control of reaction conditions is therefore crucial to favor the desired C-acylation over O-acylation and to achieve high regioselectivity for the para-substituted product.[5] The use of a suitable catalyst and solvent system is key to optimizing the yield and purity of 4-(Benzenesulfonyl)phenol.
Detailed Experimental Protocol
Materials:
-
Phenol
-
Benzenesulfonyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or triflic acid (TfOH)[7]
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture for 15-20 minutes to allow for complex formation.
-
Addition of Benzenesulfonyl Chloride: Add benzenesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine. The bicarbonate wash is crucial to remove any unreacted acidic species.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure 4-(Benzenesulfonyl)phenol.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 4-(Benzenesulfonyl)phenol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(Benzenesulfonyl)phenol.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the hydroxyphenyl ring will be influenced by the hydroxyl group, while those on the other phenyl ring will be affected by the sulfonyl group. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon attached to the hydroxyl group will be shifted downfield, and the carbons flanking the sulfonyl group will also exhibit characteristic shifts.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl group, broadened due to hydrogen bonding.[8] Strong absorptions corresponding to the S=O stretching of the sulfonyl group will be observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.[8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺, confirming the molecular weight of the compound. Fragmentation patterns may include the loss of the hydroxyl group or cleavage of the C-S bonds.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of 4-(Benzenesulfonyl)phenol and for monitoring reaction progress. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can be employed.
-
Gas Chromatography (GC): GC can also be used for purity analysis, potentially after derivatization of the phenolic hydroxyl group to increase volatility.
Applications in Drug Development and Medicinal Chemistry
The diaryl sulfone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[2][3] 4-(Benzenesulfonyl)phenol, as a key intermediate, provides a versatile platform for the synthesis of novel drug candidates.
The Diaryl Sulfone Moiety as a Privileged Scaffold
Diaryl sulfones are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] The sulfone group is a stable, non-metabolizable mimic of a sulfoxide or a sulfide, and it can act as a hydrogen bond acceptor. Its rigid nature can also help in orienting the two aromatic rings in a specific conformation for optimal binding to biological targets.
Potential Therapeutic Applications
-
Antimicrobial Agents: Benzenesulfonamide derivatives have a long history as antimicrobial agents.[9] The diaryl sulfone core of 4-(Benzenesulfonyl)phenol can be further functionalized to explore new antibacterial and antifungal compounds.
-
Anti-inflammatory Drugs: Some diaryl sulfones have shown anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenases (COXs) or phosphodiesterases (PDEs).[9]
-
Anticancer Agents: The structural similarity of some diaryl sulfones to combretastatin A-4, a potent anticancer agent, suggests their potential as tubulin polymerization inhibitors.[10]
-
Enzyme Inhibitors: The sulfonyl group can interact with the active sites of various enzymes, making diaryl sulfones promising candidates for the development of enzyme inhibitors.
Diagram: Potential Therapeutic Targets
Caption: Derivatization of 4-(Benzenesulfonyl)phenol for targeting various biological pathways.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(Benzenesulfonyl)phenol.
Hazard Identification
Based on available safety data, 4-(Benzenesulfonyl)phenol is classified as follows:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[11]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[11]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[11]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[11]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(Benzenesulfonyl)phenol is a valuable and versatile chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis, combined with the proven biological relevance of the diaryl sulfone scaffold, makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive technical overview to support and encourage further investigation and application of this promising molecule.
References
-
Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]
- Cooley, T. A., Dawood, I. A. S., Austhof, E. R., Duran, J. R. J., & Franklin, M. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
-
Heterogeneous copper-catalyzed synthesis of diaryl sulfones. RSC Publishing. [Link]
-
4-Phenolsulfonic acid. mzCloud. [Link]
-
Drugs with diaryl sulfone and catechol skeletons. ResearchGate. [Link]
-
Preparation of Phenols from Benzene Sulphonic Acid. BYJU'S. [Link]
-
Safety Data Sheet: 4-(benzenesulfonyl)phenol. Angene Chemical. [Link]
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
- Preparation of diaryl sulfones.
-
Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones. Chemistry Europe. [Link]
-
A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. PubMed. [Link]
-
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. ACS Publications. [Link]
-
Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. [Link]
-
FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. ResearchGate. [Link]
-
Benzenesulfonic acid, 4-hydroxy-. NIST WebBook. [Link]
-
Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
-
Benzenesulfonamide, N-(4-nitrophenyl)-. NIST WebBook. [Link]
-
Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. RSC Publishing. [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]
-
Condition-Regulated Regiodivergent Synthesis of Biaryl Sulfones via Sulfonylation of Diaryl λ3-Bromanes and Chloranes. ACS Publications. [Link]
- Hydrolysis of friedel-crafts catalyst-complexes.
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
msbnk-lcsb-lu017202. MassBank. [Link]
-
mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Chemistry. [Link]
-
infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. angenechemical.com [angenechemical.com]
